Bicyclo[3.1.1]heptan-3-one
Description
Structural Significance and Research Interest in Bicyclo[3.1.1]heptane Systems
The bicyclo[3.1.1]heptane framework is of profound interest due to its rigid and sterically hindered nature. This structural rigidity allows for precise control over the spatial arrangement of functional groups, making it a valuable building block in asymmetric synthesis and medicinal chemistry. thieme-connect.comacs.org The unique three-dimensional shape of bicyclo[3.1.1]heptane derivatives has led to their investigation as bioisosteres of planar aromatic rings, such as meta-substituted benzenes. acs.orgresearchgate.net The goal is to improve the physicochemical properties of drug candidates by replacing flat aromatic moieties with these saturated, caged scaffolds. acs.orgchemrxiv.orgchemrxiv.org
Research has focused on developing synthetic routes to access diverse functionalized bicyclo[3.1.1]heptanes. thieme-connect.comacs.org These efforts are driven by the potential of these compounds in various applications, from pharmaceuticals to materials science. The strain inherent in the bicyclo[3.1.1]heptane system also influences its reactivity, making it a fascinating subject for mechanistic studies.
The ketone functionality at the 3-position in bicyclo[3.1.1]heptan-3-one provides a handle for further chemical modifications. For instance, it is a precursor for the synthesis of cryptone, nootkatone, and α-fenchol, which are used in the fragrance and flavor industries. tandfonline.com Furthermore, derivatives of nopinone (B1589484) have been synthesized and evaluated for their potential anticancer activities. hep.com.cn The versatility of the bicyclo[3.1.1]heptane scaffold continues to inspire new research into its synthesis and application.
Compound Data
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bicyclo[3.1.1]heptan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c8-7-3-5-1-6(2-5)4-7/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIHTAXECHFKNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1CC(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Bicyclo 3.1.1 Heptan 3 One and Its Derivatives
Strategies for the Construction of the Bicyclo[3.1.1]heptane Core
The synthesis of the bicyclo[3.1.1]heptane scaffold presents unique challenges due to its inherent ring strain. However, a variety of innovative strategies have been developed to overcome these hurdles, primarily revolving around cyclization and annulation reactions.
Cyclization Reactions in Bicyclo[3.1.1]heptan-3-one Synthesis
Cyclization reactions represent a direct approach to forming the bicyclo[3.1.1]heptane core. One notable method involves the intramolecular cyclization of functionalized cyclobutane (B1203170) precursors. For instance, a multi-gram scale synthesis of 3-azabicyclo[3.1.1]heptane derivatives has been achieved through the intramolecular formation of an imide from a suitably 1,3-functionalized cyclobutane. chemrxiv.org This key cyclization step, mediated by a base like potassium tert-butoxide, proceeds smoothly to yield the desired bicyclic imide. chemrxiv.org
Another approach involves the reduction of bicyclic ketone oximes. For example, derivatives of this compound can be converted to their corresponding amines via reduction of the oxime functionality using reducing agents like lithium aluminum hydride.
Furthermore, cyclization can be achieved through reactions involving terpenes as starting materials. smolecule.com These natural products, which often contain pre-existing cyclic systems, can be transformed through a series of rearrangements and functional group manipulations to afford the bicyclo[3.1.1]heptane structure. smolecule.com
Annulation Reactions for Bicyclo[3.1.1]heptane Scaffold Construction
Annulation reactions, which involve the formation of a new ring onto an existing one, have emerged as powerful tools for constructing the bicyclo[3.1.1]heptane skeleton. These methods often utilize highly strained molecules like bicyclo[1.1.0]butanes (BCBs) as key reactants.
(3+2) annulation strategies have proven effective in synthesizing bicyclo[3.1.1]heptane derivatives. These reactions typically involve the formal cycloaddition of a three-atom component and a two-atom component. For instance, a Ga(OTf)3-catalyzed (3+2) cycloaddition between N-aryl imines and BCB esters or amides provides access to highly substituted racemic aza-bicyclo[2.1.1]hexanes, a related bicyclic system. chinesechemsoc.org This was the first example of a Lewis-acid catalyzed cycloaddition with BCBs. chinesechemsoc.org
In a different approach, a formal (3+2) cycloaddition between arylimines and BCB has been developed to access 2-azabicyclo[2.1.1]hexanes. chemrxiv.org Furthermore, enantioselective (3+2) cycloadditions of BCBs with electron-deficient alkenes, catalyzed by a chiral Cu-Lewis acid, have been utilized to synthesize all-carbon bicyclo[2.1.1]hexanes. chinesechemsoc.org The development of these methods highlights the versatility of (3+2) annulation in constructing various bicyclic scaffolds.
The (3+3) cycloaddition of bicyclobutanes (BCBs) with a three-atom partner is an atom-economical and highly appealing method for constructing the bicyclo[3.1.1]heptane scaffold. thieme-connect.comthieme-connect.com This strategy has seen significant advancements, with various catalytic systems being developed.
Lewis acid-catalyzed systems have been employed for the dearomative (3+3) cycloaddition of BCBs and aromatic azomethine imines, yielding fused 2,3-diazabicyclo[3.1.1]heptanes. rsc.org An asymmetric version of this reaction using a chiral Lewis acid catalyst has also been developed for the (3+3) cycloaddition of BCBs and N-iminoisoquinolinium ylides, producing chiral diaza-BCHeps with high yields and enantioselectivity. rsc.orgrsc.org
Furthermore, hetero-(3+3)-cycloadditions of BCBs with nitrones, catalyzed by Eu(OTf)3, have been reported for the efficient synthesis of polysubstituted 2-oxa-3-azabicyclo[3.1.1]heptanes. thieme-connect.comresearchgate.net Theoretical calculations suggest a mechanism involving nucleophilic attack of the nitrone oxygen on the activated BCB followed by an intramolecular Mannich-type addition. thieme-connect.com Palladium catalysis has also been instrumental, with ligand-controlled switchable (3+3) cycloadditions of BCBs with vinyl oxiranes being a recent breakthrough. thieme-connect.com
| Reactant 1 | Reactant 2 | Catalyst/Promoter | Product | Key Features | Reference |
|---|---|---|---|---|---|
| Bicyclobutane (BCB) | Aromatic Azomethine Imine | Lewis Acid | Fused 2,3-diazabicyclo[3.1.1]heptane | Dearomative cycloaddition | rsc.org |
| Bicyclobutane (BCB) | N-iminoisoquinolinium Ylide | Chiral Lewis Acid | Chiral diaza-BCHeps | Asymmetric catalysis, high ee | rsc.orgrsc.org |
| Bicyclobutane (BCB) | Nitrone | Eu(OTf)3 | 2-Oxa-3-azabicyclo[3.1.1]heptane | Hetero-cycloaddition | thieme-connect.comresearchgate.netnih.gov |
| Bicyclobutane (BCB) | Vinyl Oxirane | Palladium | Bicyclo[3.1.1]heptane derivative | Ligand-controlled switchable cycloaddition | thieme-connect.com |
| Bicyclobutane (BCB) | Cyclopropylamine (B47189) | Photocatalyst | Trisubstituted 4-aminobicyclo[3.1.1]heptane | Intermolecular photocycloaddition | thieme-connect.com |
| Bicyclobutane (BCB) | Indolyl Alcohol | HFIP | Indole-fused bicyclo[3.1.1]heptane | Metal- and photocatalyst-free | chemrxiv.org |
A novel and practical method for constructing 4-aminobicyclo[3.1.1]heptanes has been developed through a photoinduced [3σ+2σ] cycloaddition. nih.govacs.orgresearchgate.netnih.gov This reaction utilizes bicyclo[1.1.0]butanes (BCBs) and cyclopropylamines (CPAs) under mild and operationally simple conditions. nih.govnih.gov The transformation is the first of its kind for the synthesis of trisubstituted bicyclo[3.1.1]heptanes and provides access to unique meta-substituted arene bioisosteres. nih.govacs.orgresearchgate.netnih.gov
The proposed mechanism involves the photoexcitation of an Iridium(III) photocatalyst, which then induces the formation of a radical cation from the cyclopropylamine. nih.gov This is followed by ring opening to a distonic radical cation, which adds to the BCB. nih.gov A subsequent cyclization and reduction step furnishes the final 4-aminobicyclo[3.1.1]heptane product. nih.gov This method demonstrates good functional group tolerance, particularly with electron-withdrawing groups on the aryl ring of the N-cyclopropylaniline. nih.gov
A departure from traditional cycloadditions involving π-bonds, a [2σ+2σ] radical cycloaddition between bicyclo[1.1.0]butanes (BCBs) and cyclopropyl (B3062369) ketones has been developed. nih.govfigshare.com This modular, concise, and atom-economical route provides access to highly substituted bicyclo[3.1.1]heptane (BCH) derivatives. nih.govfigshare.com The reaction is catalyzed by a combination of a simple tetraalkoxydiboron compound (B2pin2) and 3-pentyl isonicotinate. nih.gov This methodology has a broad substrate scope, allowing for the synthesis of new BCHs with up to six substituents on the core in high yields. nih.gov Computational studies support a pyridine-assisted boronyl radical catalytic cycle. nih.gov
More recently, a photocatalyzed [2σ+2σ] cycloaddition for the synthesis of bicyclo[3.1.1]heptanes has been reported. rsc.org Additionally, a metal-free and atom-economical [3π + 2σ] cycloaddition of vinyl azides with BCBs, catalyzed by a pyridine-boryl radical, has been developed to synthesize 2-azabicyclo[3.1.1]heptenes, which are proposed as effective bioisosteres of 1,3,5-trisubstituted pyridines. chemrxiv.org
Photoinduced [3σ+2σ] Cycloaddition for Aminobicyclo[3.1.1]heptane Synthesis
Multi-step Organic Synthesis Approaches
Multi-step synthesis provides a versatile platform for constructing the bicyclo[3.1.1]heptane framework, often starting from more readily available precursors. One notable approach involves the cyclization of 1,3-substituted cyclobutane derivatives. An efficient synthesis of 3-azabicyclo[3.1.1]heptanes has been developed based on the intramolecular imide formation of a 1,3-functionalized cyclobutane derivative. chemrxiv.org This key intermediate is accessible through a diastereoselective Strecker reaction starting from 3-oxocyclobutanecarboxylate. chemrxiv.org
Another strategy begins with commercially available cyclohexane-1,3-dicarboxylic acid. acs.org A one-pot double alkylation following esterification streamlines the synthesis of a BCHep diester, which can then be desymmetrized through monoester hydrolysis. acs.org This monoester serves as a precursor for further functionalization. acs.org
Furthermore, derivatives of the natural product α-pinene can be transformed into bicyclo[3.1.1]heptane structures through a sequence of oxidation and amination steps. For example, osmium tetroxide-catalyzed dihydroxylation followed by reaction with liquid ammonia (B1221849) and sodium metal can introduce an amine group.
Catalytic Approaches in Bicyclo[3.1.1]heptane Synthesis
Catalysis offers powerful and often milder alternatives for the synthesis of this compound and its derivatives, enabling access to a diverse range of structures with high efficiency and selectivity.
Photocatalysis in Bicyclo[3.1.1]heptane Formation
Photocatalysis has emerged as a mild and effective tool for constructing and functionalizing the bicyclo[3.1.1]heptane core. nih.govacs.org A notable application is the photocatalytic Minisci-like reaction, which allows for the introduction of various heterocycles at the bridgehead position of bicyclo[3.1.1]heptanes and their aza-analogs. nih.govresearchgate.netacs.orgox.ac.uk This method utilizes readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids and often employs an organic photocatalyst, avoiding the need for expensive metal catalysts. nih.gov
Furthermore, a photoinduced [3σ+2σ] cycloaddition between bicyclo[1.1.0]butanes and cyclopropylamines provides a direct route to trisubstituted 4-aminobicyclo[3.1.1]heptanes. nih.gov This reaction proceeds under mild conditions, utilizing an iridium-based photocatalyst and blue light irradiation. nih.gov The development of such photocatalytic methods significantly expands the accessible chemical space of functionalized bicyclo[3.1.1]heptanes. nih.gov
| Reaction Type | Precursors | Catalyst/Conditions | Product Type | Key Features |
| Photocatalytic Minisci-like Reaction | N-hydroxyphthalimide esters of BCHep carboxylic acids, Heterocycles | Organic photocatalyst, blue light | Heterocycle-substituted BCHeps | Mild conditions, late-stage functionalization |
| Photoinduced [3σ+2σ] Cycloaddition | Bicyclo[1.1.0]butanes, Cyclopropylamines | Ir[dF(CF3)ppy]2(dtbpy)PF6, blue light | 4-Aminobicyclo[3.1.1]heptanes | Direct construction of trisubstituted derivatives |
| Photocatalyzed ATRA | [3.1.1]propellane, Alkyl/Aryl iodides | Ir(ppy)3, blue light (456 nm) | Functionalized BCHep iodides | Efficient ring-opening and functionalization |
Metal-Catalyzed Reactions (e.g., Palladium, Iridium, Europium, Iron)
Transition metal catalysis plays a pivotal role in the synthesis of bicyclo[3.1.1]heptane derivatives, enabling a variety of cycloaddition and cross-coupling reactions. researchgate.netchinesechemsoc.org
Europium Catalysis: Europium(III) triflate (Eu(OTf)₃) has been shown to catalyze the formal dipolar [4π+2σ] cycloaddition of bicyclo[1.1.0]butanes with nitrones. researchgate.net This methodology provides access to multifunctionalized 2-oxa-3-azabicyclo[3.1.1]heptanes, which are potential bioisosteres for meta-substituted arenes. researchgate.net
Iridium Catalysis: Chiral iridium catalysts have been employed in the enantioselective synthesis of 2-azabicyclo[3.1.1]heptane architectures through a relay catalysis strategy. chinesechemsoc.org This process involves a Lewis acid-catalyzed ring-opening of bicyclo[1.1.0]butane ketones with N-allyl carbonates, followed by an intramolecular enantioselective ring closure via chiral iridium-catalyzed allyl substitution. chinesechemsoc.org
Iron Catalysis: Iron-catalyzed Kumada coupling provides a means to elaborate BCHep iodides, which are accessible from the ring-opening of [3.1.1]propellane. nih.gov This allows for the formation of C-C bonds with aryl Grignard reagents, expanding the diversity of accessible derivatives. nih.gov
Palladium Catalysis: Palladium-catalyzed reactions have also been explored for the synthesis of bicyclo[3.1.1]heptane systems. acs.org
The table below summarizes key metal-catalyzed reactions for the synthesis of bicyclo[3.1.1]heptane derivatives.
| Metal Catalyst | Reaction Type | Precursors | Product Type |
| Europium (Eu) | Formal [4π+2σ] Cycloaddition | Bicyclo[1.1.0]butanes, Nitrones | 2-Oxa-3-azabicyclo[3.1.1]heptanes |
| Iridium (Ir) | Relay Catalysis (Asymmetric) | Bicyclo[1.1.0]butane ketones, N-allyl carbonates | 2-Azabicyclo[3.1.1]heptanes |
| Iron (Fe) | Kumada Coupling | BCHep iodides, Aryl Grignard reagents | Aryl-substituted BCHeps |
Brønsted Acid Catalysis
Brønsted acid catalysis offers a metal-free approach to constructing bicyclo[3.1.1]heptane frameworks. Chiral phosphoric acids have been utilized as catalysts in the enantioselective formal (3+3) cycloaddition of indolyl methanol (B129727) derivatives with bicyclo[1.1.0]butanes. chinesechemsoc.org This reaction constructs a chiral indolo-bicyclo[3.1.1]heptane scaffold, which is a promising bioisostere for carbazole. chinesechemsoc.org The reaction is believed to proceed through the activation of the indolyl alcohol by the chiral phosphoric acid, followed by a stepwise mechanism involving nucleophilic attack and ring-closure. chinesechemsoc.org
Organocatalysis
Organocatalysis provides another avenue for the synthesis of bicyclic systems, although its application specifically to this compound is an area of ongoing development. Research has demonstrated the utility of organocatalysis in related systems, such as the enantioselective synthesis of bicyclo[2.2.1]heptane-1-carboxylates through a formal [4+2] cycloaddition. rsc.org The principles of organocatalysis, particularly in activating substrates for cycloaddition reactions, hold promise for future applications in the synthesis of bicyclo[3.1.1]heptane derivatives. A notable example is the use of an organic photocatalyst in the Minisci-like functionalization of bicyclo[3.1.1]heptanes, which avoids the use of metal catalysts. nih.gov
Stereoselective and Enantioselective Synthesis of this compound Derivatives
The synthesis of specific stereoisomers of this compound derivatives is of significant interest due to the role of stereochemistry in determining the biological activity and physical properties of molecules. Researchers have developed various stereoselective and enantioselective strategies to control the three-dimensional architecture of this bicyclic system.
A prominent strategy for accessing chiral bicyclo[3.1.1]heptane scaffolds is through asymmetric cycloaddition reactions. thieme-connect.comnih.gov The formal (3+3) cycloaddition of bicyclobutanes with nitrones, enabled by asymmetric Lewis acid catalysis, has been shown to be a powerful method for producing hetero-bicyclo[3.1.1]heptane products with high enantiopurity. nih.gov This reaction can assemble two congested quaternary carbon centers and a chiral aza-trisubstituted carbon center in a single step, achieving up to 99% yield and greater than 99% enantiomeric excess (ee). nih.gov The use of a chiral Lewis acid catalyst in conjunction with a bidentate chelating bicyclo[1.1.0]butane substrate is crucial for achieving high levels of stereocontrol. nih.gov A variety of nitrones and bicyclo[1.1.0]butanes featuring acyl imidazole (B134444) or acyl pyrazole (B372694) moieties are compatible with this methodology. nih.gov
| Bicyclobutane Substrate | Nitrone Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Acyl Imidazole Bicyclobutane | C-Phenyl-N-methylnitrone | Chiral Scandium(III) Complex | 99 | >99 |
| Acyl Imidazole Bicyclobutane | C-(p-Tolyl)-N-methylnitrone | Chiral Scandium(III) Complex | 98 | 99 |
| Acyl Pyrazole Bicyclobutane | C-Phenyl-N-methylnitrone | Chiral Scandium(III) Complex | 95 | 98 |
| Acyl Imidazole Bicyclobutane | C-(2-Naphthyl)-N-methylnitrone | Chiral Scandium(III) Complex | 97 | >99 |
Intramolecular photocycloaddition reactions also provide a pathway to stereoselective synthesis. The UV irradiation of certain α,β,γ,δ-unsaturated esters can produce optically active bicyclo[3.1.1]heptanes. nih.gov This process demonstrates a notable preference for the formation of an endo-stereochemistry at the C-6 bridgehead carbon in the resulting cycloadducts. nih.gov
Stereoselective routes can also commence from naturally available chiral precursors. For instance, a stereoselective synthesis of trans-verbanone can be achieved through the conjugate addition of dimethyl copper lithium to apoverbenone. cdnsciencepub.com Another approach starts with pinocamphone (B1236806) (trans-2,6,6-trimethylthis compound) to access specific isomers. cdnsciencepub.com Furthermore, chiral monoterpenes such as (-)-myrtenal (B3023152) serve as starting materials for the stereoselective synthesis of complex derivatives, including 1,2,4-oxadiazoles, while retaining the core bicyclic structure. nih.gov
Reaction Mechanisms and Kinetics of Bicyclo 3.1.1 Heptan 3 One Transformations
General Reaction Pathways for Ketones in Bicyclo[3.1.1]heptan-3-one Systems
The ketone moiety in this compound and its derivatives undergoes reactions typical of carbonyl compounds, though often with stereoselectivity dictated by the rigid bicyclic structure. These general pathways include nucleophilic addition, reduction, and oxidation.
Nucleophilic Addition: The carbonyl carbon is electrophilic and reacts with various nucleophiles. smolecule.com
Reduction: A common transformation is the reduction of the ketone to the corresponding secondary alcohol, bicyclo[3.1.1]heptan-3-ol. This is typically achieved using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. smolecule.com The rigid and sterically crowded nature of bicyclic ketones makes access to the carbonyl group challenging. mdpi.com Consequently, the stereochemical outcome is often governed by the direction of approach of the reducing agent, which preferentially attacks from the less sterically hindered face of the molecule. mdpi.com This steric approach control dictates the diastereomeric ratio of the resulting alcohols. mdpi.com
Oxidation: Under strong oxidative conditions, the bicyclo[3.1.1]heptane ring can be cleaved, leading to the formation of dicarboxylic acids or other oxidized products. smolecule.com
Ketone-Olefin Coupling: A notable reaction is the SmI₂-mediated intramolecular ketone-olefin coupling. This radical-based method can be used to form new bicyclic systems via transannular cyclization, where a ketyl radical adds to a double bond within the same ring system. nih.gov
A summary of general ketone reactions is presented below.
| Reaction Type | Reagents | Product Type | Reference |
| Nucleophilic Addition | Nucleophiles | Alcohols, etc. | smolecule.com |
| Reduction | NaBH₄, LiAlH₄ | Secondary Alcohols | smolecule.com |
| Oxidation | Strong Oxidants | Carboxylic Acids | smolecule.com |
| Ketone-Olefin Coupling | SmI₂ | Bicyclic Alcohols | nih.gov |
Detailed Mechanistic Investigations of Cycloaddition Reactions
Cycloaddition reactions provide a powerful means to construct the bicyclo[3.1.1]heptane skeleton. These reactions can proceed through various mechanisms, including stepwise, radical, and pericyclic pathways.
Stepwise mechanisms in cycloadditions involve the formation of a discrete intermediate before the final ring closure. These are common in reactions where a concerted pericyclic pathway is electronically or sterically disfavored.
Formal [4+2] and [3+3] cycloadditions involving bicyclo[1.1.0]butanes (BCBs) have been developed to synthesize the bicyclo[3.1.1]heptane core. researchgate.netchinesechemsoc.org Mechanistic studies, supported by computational density functional theory (DFT) calculations, suggest that these reactions proceed via a stepwise pathway. researchgate.net The proposed mechanism involves an initial nucleophilic addition of a reaction partner, such as a nitrone or indole, to the strained central bond of the BCB. chinesechemsoc.orgresearchgate.net This is followed by an intramolecular cyclization of the resulting intermediate to furnish the final bicyclo[3.1.1]heptane product. researchgate.net Similarly, Lewis acid-catalyzed reactions of indoles with BCBs can form rigid indoline-fused polycyclic structures through a stepwise process involving nucleophilic addition followed by an intramolecular Mannich reaction. researchgate.net
Radical-mediated reactions are particularly effective for constructing and functionalizing the bicyclo[3.1.1]heptane system, often initiated photochemically or through radical initiators.
Photolysis of bicyclic ketones like those in the bicyclo[3.1.1]heptane family can induce Norrish Type I cleavage, generating a biradical intermediate. cdnsciencepub.com The subsequent fate of this diradical determines the product distribution. cdnsciencepub.com Furthermore, photochemical cycloadditions have been developed to convert bicyclo[1.1.1]pentanes into bicyclo[3.1.1]heptanes. nih.gov These reactions can proceed through the S1(n, π*) excited state of an imine, which exhibits N-centered diradical character, initiating a radical cyclization cascade. nih.govchemrxiv.org
Visible-light photoredox catalysis has emerged as a mild and efficient method for these transformations. Photoinduced [3σ+2σ] cycloadditions between bicyclo[1.1.0]butanes (BCBs) and cyclopropylamines are used to construct 4-aminobicyclo[3.1.1]heptanes. nih.gov Mechanistic studies indicate the reaction proceeds through radical intermediates. nih.gov The process is initiated by the oxidation of the cyclopropylamine (B47189) to a radical cation, which then opens and adds to the BCB. rsc.org The resulting distonic radical cation undergoes cyclization to form the product. nih.gov The radical nature of the reaction is supported by the complete inhibition of product formation in the presence of the radical scavenger TEMPO. nih.gov
A summary of selected radical-mediated syntheses of bicyclo[3.1.1]heptane derivatives is provided below.
| Reaction Type | Reactants | Catalyst/Conditions | Key Intermediate | Reference |
| Photochemical Cycloaddition | Bicyclo[1.1.1]pentan-1-amine derivatives, Alkenes | Violet Light | Imine Diradical | nih.govchemrxiv.org |
| Photoinduced [3σ+2σ] Cycloaddition | Bicyclo[1.1.0]butanes, Cyclopropylamines | Ir[dF(CF₃)ppy]₂(dtbpy)PF₆, Blue LED | Amine Radical Cation | nih.govrsc.org |
| [2σ + 2σ] Radical Cycloaddition | Bicyclo[1.1.0]butanes, Cyclopropyl (B3062369) ketones | B₂pin₂, 3-pentyl isonicotinate | Boronyl Radical | nih.gov |
| Minisci-like Decarboxylative Functionalization | N-hydroxyphthalimide esters, Heterocycles | Organic Photocatalyst | Alkyl Radical | nih.gov |
Another innovative approach is the [2σ + 2σ] radical cycloaddition between BCBs and cyclopropyl ketones, which is catalyzed by a boronyl radical. nih.gov This atom-economical method provides access to highly substituted bicyclo[3.1.1]heptane derivatives. nih.gov Additionally, photocatalytic Minisci-like reactions allow for the introduction of heterocyclic moieties at the bridgehead position of the bicyclo[3.1.1]heptane skeleton via radical intermediates generated from redox-active esters. nih.gov
Pericyclic reactions, which proceed through a concerted, cyclic transition state, are a cornerstone of synthetic chemistry for building cyclic and bicyclic systems. nih.gov The Diels-Alder reaction, a [4π+2π] cycloaddition, is a classic and efficient method for forming six-membered rings and can be applied to synthesize precursors for bicyclic ketones. researchgate.netrsc.org
More complex, higher-order cycloadditions have also been employed. For instance, an FeCl₃-promoted intermolecular formal [8π+2σ] cycloaddition between azaheptafulvenes and bicyclo[1.1.0]butanes provides access to cycloheptatriene-fused 2-azabicyclo[3.1.1]heptanes. acs.org Mechanistic investigations into related 1,3-dipolar cycloadditions, a type of pericyclic reaction, have been conducted using DFT methods to understand the stereochemical outcomes, with analyses of charge transfers between the reacting partners justifying the observed results. rsc.org
Radical Mechanisms and Radical Intermediates
Rearrangement Reactions Involving the Bicyclo[3.1.1]heptane Skeleton
The strained nature of the bicyclo[3.1.1]heptane framework makes it susceptible to various rearrangement reactions, which can be induced thermally or photochemically to afford isomeric structures.
Heating bicyclo[3.1.1]heptane derivatives can lead to skeletal rearrangements. For example, studies on the thermal isomerization of bicyclo[3.1.1]hept-2-ene have shown that it can undergo degenerate rearrangements. researchgate.net The related bicyclo[3.1.0]hex-2-ene system rearranges thermally through the formation of a symmetric diradical intermediate. researchgate.net In a different type of rearrangement, the photolysis of 3-diazonorpinan-2-one, a derivative of bicyclo[3.1.1]heptan-2-one, results in a Wolff rearrangement of the intermediate carbene to form a ketene (B1206846), which then dimerizes. researchgate.net The bicyclo[3.1.1]heptane core can also be accessed through the selective cleavage and rearrangement of more complex, strained polycyclic systems like tricyclo[3.2.1.0³,⁶]octanes. nih.gov
Photochemical Rearrangements (e.g., Norrish Type I)
The photochemistry of ketones is a well-studied field, and bicyclic ketones like this compound and its derivatives are no exception. cdnsciencepub.com Upon absorption of light, typically from an n→π* excitation, these compounds can undergo several photochemical processes, with the Norrish Type I reaction being a prominent pathway. scispace.com
The Norrish Type I reaction involves the homolytic cleavage of the α-carbon bond adjacent to the carbonyl group, forming a diradical intermediate. wikipedia.orgkvmwai.edu.in For cyclic ketones, this results in an acyl-alkyl biradical. kvmwai.edu.in This primary photochemical process is often followed by several competing secondary reactions that determine the final product distribution. wikipedia.org
Key secondary pathways for the diradical intermediate include:
Intramolecular hydrogen abstraction: The acyl radical can abstract a hydrogen atom from the alkyl chain, leading to the formation of an unsaturated aldehyde.
Decarbonylation: The acyl radical can lose a molecule of carbon monoxide (CO) to form a new alkyl radical, which can then undergo further reactions like recombination. wikipedia.org
Ketene formation: Abstraction of an α-proton from the carbonyl fragment can result in a ketene, which can be trapped by a solvent like methanol (B129727) to form an ester. cdnsciencepub.com
In the case of substituted bicyclo[3.1.1]heptan-2-ones, which serve as close analogs for the 3-one, photolysis in methanol has been shown to yield products from these competing pathways. cdnsciencepub.com For instance, the photolysis of one isomer can lead to the formation of a cyclobutane (B1203170) aldehyde, while another isomer under the same conditions yields a saturated ester as the major product. cdnsciencepub.com This difference in product outcome is attributed to the steric and geometric constraints of the intermediate diradicals, which influences the feasibility of either aldehyde or ketene formation. cdnsciencepub.com The reaction is believed to proceed primarily from the triplet excited state. kvmwai.edu.in
Table 1: Product Distribution in the Photolysis of a Bicyclo[3.1.1]heptan-2-one Derivative This table is illustrative, based on findings for related bicyclo[3.1.1]heptan-2-one systems.
| Reactant Isomer | Major Product | Product Type |
|---|---|---|
| Isomer A | Cyclobutane Aldehyde | Unsaturated Aldehyde |
| Isomer B | Saturated Methyl Ester | Ketene-derived Ester |
Skeletal Rearrangements (e.g., Norpinyl-Norbornyl Rearrangement)
The strained bicyclo[3.1.1]heptane (norpinane) skeleton is susceptible to skeletal rearrangements, particularly under conditions that generate a carbocation. The most significant of these is the Norpinyl-Norbornyl rearrangement, which involves the transformation of the bicyclo[3.1.1]heptyl system into the thermodynamically more stable bicyclo[2.2.1]heptyl (norbornyl) system.
This rearrangement is prominent in reactions such as the deamination of amines or the solvolysis of tosylates, where a carbocation is formed at the C-2 position of the norpinane framework. For instance, the solvolysis of 2-phenylbicyclo[3.1.1]hept-2-yl cations can lead to norpinyl-norbornyl rearrangement, although the extent of this rearrangement can be minor depending on the stability of the initial cation. researchgate.net The presence of electron-accepting groups in the α-position of 2-norpinyl substrates tends to promote the rearrangement to the norbornyl cation.
Deuterium (B1214612) isotope effect studies on the carbon-13 NMR chemical shifts of the resulting 2-norbornyl cations have provided significant insight into their structure. srce.hr The data from these studies are consistent with a bridged, nonclassical structure for the norbornyl cation, highlighting the delocalization of charge. The nonlinear behavior observed in plots of isotope shifts versus substituent constants for 2-aryl-2-norbornyl cations indicates the onset of this bridging as the phenyl ring becomes more electron-withdrawing. srce.hr
Solvolysis Kinetics and Mechanisms
The study of solvolysis reactions of bicyclo[3.1.1]heptane derivatives provides critical information about the formation and fate of carbocationic intermediates. The rates of these reactions are highly sensitive to the substitution pattern on the bicyclic frame and the nature of the solvent.
Research on the solvolysis of 5-substituted 1-bromobicyclo[3.1.1]heptanes has shown that the reaction rate is profoundly influenced by the inductive/field effect (σI) of the substituent. grafiati.com This observation supports a mechanism that proceeds through a bridgehead bicyclo[3.1.1]heptyl carbocation. In most cases, a linear relationship is observed between the logarithm of the rate constant (log k) and the σI constant. However, certain substrates deviate from this trend; for example, 1-bromobicyclo[3.1.1]heptane reacts faster than predicted, an effect attributed to nucleophilic assistance from the solvent. grafiati.com Furthermore, a 5-methoxy substituent can provide anchimeric assistance (intramolecular nucleophilic participation), leading to a concerted ring-opening and ionization that significantly enhances the reaction rate. grafiati.com
The mechanism of solvolysis for these systems is often complex, potentially involving pathways ranging from a limiting SN1-type mechanism with a carbocation intermediate to pathways with significant SN2 character, where the solvent participates in the rate-determining step. rsc.orgacs.org The balance between these pathways is dictated by the substrate structure, solvent nucleophilicity, and ionizing power. grafiati.com
Kinetic Isotope Effects (KIE) in this compound Reactions
Kinetic isotope effects (KIEs) are a powerful tool for elucidating reaction mechanisms by determining the extent to which an isotopically substituted atom is involved in the rate-determining step. wikipedia.orgnih.gov A primary KIE is observed when a bond to the isotope is broken in this step, while a secondary KIE arises from changes in the vibrational environment of the isotope between the reactant and the transition state. wikipedia.org
While specific KIE data for this compound are not abundant, studies on closely related systems provide valuable insights. For example, the thermal pyrolysis of a deuterated α-pinene derivative, which shares the bicyclo[3.1.1]heptane skeleton, exhibits distinct KIEs for different reaction pathways. researchgate.net
Table 2: Deuterium Kinetic Isotope Effects in the Pyrolysis of a Trideuteriomethyl α-Pinene Derivative at 256.7°C researchgate.net
| Reaction Pathway | kH/kD | Interpretation |
|---|---|---|
| Hydrogen transfer to form dipentene | 1.49 | Normal KIE, suggests C-H bond cleavage is involved in this pathway. |
| Formation of Z-alloocimine | 0.89 | Inverse KIE, suggests a strengthening of C-H vibrational modes in the transition state. |
| Overall loss of starting material | 1.16 | Small normal KIE, reflecting the composite of multiple reaction steps. |
In the context of solvolysis, secondary deuterium isotope effects are particularly informative. For the solvolysis of the related bicyclo[3.2.1]octan-3-yl tosylates, high α-deuterium KIEs (kH/kD ≈ 1.19–1.20) are observed. rsc.org These large values are interpreted as evidence for a mechanism involving the rate-determining formation of an intimate ion-pair, characteristic of an SN1-like process where the carbon atom at the reaction center undergoes rehybridization from sp³ to sp². rsc.orgwikipedia.org Such studies demonstrate how KIEs can be used to probe the transition state structure and distinguish between competing mechanistic pathways (e.g., SN1 vs. SN2) in bicyclic systems. grafiati.com
Computational Mechanistic Studies
Computational chemistry has become an indispensable tool for investigating the complex reaction mechanisms of strained molecules like this compound. Methods such as Density Functional Theory (DFT) allow for the detailed exploration of potential energy surfaces, the characterization of transient intermediates and transition states, and the calculation of key energetic properties. nih.govpku.edu.cn
Computational studies have been applied to various reactions involving the bicyclo[3.1.1]heptane skeleton:
Synthesis and Reactivity: DFT calculations at levels like B3LYP/6-311G(d,p) have been used to investigate the synthesis of bicyclo[3.1.1]heptane derivatives. nih.govresearchgate.net These studies can support proposed mechanisms, for instance, by confirming that a pathway involving nucleophilic addition followed by intramolecular cyclization is energetically favorable. researchgate.net
Energetic Properties: For applications such as high-energy density compounds, computational methods are used to predict properties like heats of formation (HOF) and bond dissociation energies (BDE). nih.gov For a series of substituted bicyclo[3.1.1]heptane derivatives, calculations have identified the likely trigger bonds for thermal decomposition and evaluated their potential as energetic materials. nih.gov
Reaction Mechanisms: In a photocatalytic Minisci-like reaction to functionalize the bicyclo[3.1.1]heptane scaffold, computational studies supported the proposed pyridine-assisted boronyl radical catalytic cycle. acs.org For thermal rearrangements of related bicyclic systems, a combination of DFT, CASSCF (Complete Active Space Self-Consistent Field), and CASPT2 (Complete Active Space with Second-order Perturbation Theory) calculations have been employed to map the potential energy landscape and explain the observed product distributions by analyzing the diradical intermediates involved. researchgate.net
These computational approaches provide a molecular-level understanding that complements experimental findings, offering deep insights into the factors that control the reactivity and transformations of this compound and its derivatives.
Stereochemical and Conformational Analysis of Bicyclo 3.1.1 Heptan 3 One Systems
Conformation of the Bicyclo[3.1.1]heptane Ring System
The bicyclo[3.1.1]heptane ring system is a bicyclic hydrocarbon characterized by a seven-membered ring structure. chegg.comsmolecule.com This system comprises two fused rings, creating a distinctive and constrained conformation. Low-energy conformers of bicyclo[3.1.1]heptane share similarities with the well-known bicyclo[2.2.1]heptane, commonly referred to as norbornane. uci.edu The inherent strain within the [3.1.1] bridge system is a key feature, rendering it more reactive in certain chemical transformations compared to less strained systems like [3.2.0] or [3.1.0].
The conformation of the bicyclo[3.1.1]heptane skeleton can be described as a "butterfly" shape, where the two cyclopropane-like "wings" are twisted from a planar geometry. rsc.org This strained conformation is a direct result of the bridging arrangement of the carbon atoms.
Stereoisomerism and Chirality in Bicyclo[3.1.1]heptan-3-one Derivatives
The rigid and non-planar structure of the bicyclo[3.1.1]heptane system is a fertile ground for stereoisomerism. The presence of stereogenic centers, which are atoms with four different substituents, leads to the existence of multiple stereoisomers. qmul.ac.uk A molecule is considered chiral if it is non-superimposable on its mirror image. qmul.ac.uk
The Cahn-Ingold-Prelog (CIP) priority system is used to assign absolute configurations (R or S) to each stereocenter, providing an unambiguous description of the molecule's three-dimensional structure. qmul.ac.uk
Influence of Conformational Stability on Reactivity
The conformational stability of the bicyclo[3.1.1]heptane ring system plays a crucial role in determining the reactivity of its derivatives. The strained nature of the ring can influence the course of chemical reactions. For example, the ring strain in 3-oxabicyclo[3.1.1]heptane-2,4-dione enhances its reactivity in polymerization and cycloaddition reactions.
Stereochemical Assignments through X-ray Crystallography
X-ray crystallography is a powerful analytical technique for the unambiguous determination of the three-dimensional structure of crystalline compounds, including the absolute configuration of chiral centers. This method has been instrumental in confirming the stereochemical assignments of various bicyclo[3.1.1]heptane derivatives.
For instance, the X-ray diffraction analysis of a 2,4-dinitrophenylhydrazone derivative of a bicyclo[3.1.1]heptane compound confirmed the stereochemical assignments at both an exocyclic double bond and a stereocenter within the ring. mdpi.comresearchgate.net In another study, single-crystal X-ray crystallography was used to determine the absolute configuration of a naturally occurring bergamotene (B12702309) derivative with a bicyclo[3.1.1]heptane ring, revealing an unusual (2R,6R) configuration. nih.gov
X-ray diffraction data also provides valuable insights into the conformational details of the bicyclic system in the solid state, such as bond angles and torsional angles, which can differ between molecules within the same unit cell. researchgate.netchemrxiv.org
Stereoselectivity in Synthetic Transformations
The inherent chirality and conformational rigidity of the bicyclo[3.1.1]heptane framework make it a valuable scaffold in stereoselective synthesis. Stereoselective reactions are chemical transformations that preferentially yield one stereoisomer over others.
Intramolecular photocycloaddition reactions of certain unsaturated esters have been shown to produce optically active bicyclo[3.1.1]heptane derivatives with a preference for a specific endo-stereochemistry at a bridgehead carbon. nih.gov This stereoselectivity is a direct consequence of the geometric constraints imposed by the bicyclic system during the reaction.
Furthermore, the bicyclo[3.1.1]heptane scaffold has been utilized as a bioisostere for aromatic rings in drug design, where maintaining a specific three-dimensional orientation of substituents is crucial for biological activity. chemrxiv.orgchinesechemsoc.org The development of synthetic methods to create multisubstituted bicyclo[3.1.1]heptane frameworks with high stereoselectivity is an active area of research. rsc.orgchinesechemsoc.org
Theoretical and Computational Investigations of Bicyclo 3.1.1 Heptan 3 One
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) has become a cornerstone for investigating the intricate mechanisms of reactions that form the bicyclo[3.1.1]heptane skeleton. Researchers utilize DFT calculations to map potential energy surfaces, identify transition states, and analyze intermediates, thereby providing a deeper understanding that complements experimental observations.
A significant area of study involves the cycloaddition reactions of bicyclo[1.1.0]butanes (BCBs) to construct the bicyclo[3.1.1]heptane system. For instance, in the Lewis acid-catalyzed [8+3] cycloaddition of BCBs with troponoids like azaheptafulvenes, DFT calculations were performed to elucidate the reaction pathway. acs.orgchemrxiv.org The calculations revealed a plausible stepwise mechanism. acs.org The reaction is initiated by the formation of a Lewis acid/BCB complex. acs.orgchemrxiv.org This is followed by a nucleophilic addition and ring-opening to form a zwitterionic intermediate, which then undergoes intramolecular cyclization. acs.orgchemrxiv.org
Similarly, DFT calculations at the M06-D3/def2TZVP(CPCM)//B3LYP-D3/LANL2DZ(Fe)_6-31+G(d) level of theory were used to probe the FeCl₃-catalyzed formal [8π+2σ] cycloaddition between azaheptafulvene and a BCB. acs.org These computations suggested that the reaction proceeds through a stepwise pathway rather than a concerted one, providing crucial insights into the diastereoselectivity of the product formation. acs.org In another study on a Ni(OTf)₂-catalyzed reaction, DFT was used to evaluate both singlet and triplet spin states for all intermediates and transition states, concluding that the reaction preferentially occurs through the triplet state. acs.org
Table 1: Proposed Mechanism for Lewis Acid-Catalyzed [8+3] Cycloaddition
| Step | Description | Intermediate/Transition State | Key Findings from DFT |
|---|---|---|---|
| 1 | Catalyst Activation | Lewis acid/BCB complex I | Coordination of the Lewis acid to the BCB is the initial step. acs.orgchemrxiv.org |
| 2 | Nucleophilic Attack | Transition State TS-I | Azaheptafulvene attacks the activated complex in a concerted nucleophilic addition/ring-opening. acs.orgchemrxiv.org |
| 3 | Intermediate Formation | Zwitterionic species II | A key zwitterionic intermediate is formed following the ring-opening of the BCB. acs.orgchemrxiv.org |
| 4 | Intramolecular Cyclization | [8+3]-type intermediate III | The zwitterion cyclizes to form the core bicyclo[3.1.1]heptane structure. acs.orgchemrxiv.org |
| 5 | Product Release | Final Cycloadduct | The product is released, and the catalyst is regenerated for the next cycle. acs.orgchemrxiv.org |
Computational Modeling of Conformational Dynamics and Energetics
The rigid, strained nature of the bicyclo[3.1.1]heptane system makes its conformational dynamics and energetics a key area of computational investigation. Molecular dynamics (MD) simulations and DFT are employed to understand the behavior of these molecules over time and the energetic factors that govern their reactivity. up.ac.za
Theoretical studies on the intramolecular [2+2] cycloadditions of ene-keteniminium ions to form bicyclo[3.1.1]heptane skeletons have shown that the reaction's outcome can be subject to kinetic, thermodynamic, or dynamic control. pku.edu.cnresearchgate.net High-level ab initio single-point energy calculations and MD simulations revealed that factors such as the tether length between the reacting groups, substituents, and alkene geometry are critical in determining whether a "normal" fused product or a "cross" bridged bicyclo[3.1.1]heptane product is formed. pku.edu.cn
MD simulations provide insight into the atomic motions of individual particles, predicting the behavior of a molecule or a complex as a function of time. up.ac.za In the context of the [2+2] cycloaddition, MD simulations can reveal post-transition state dynamics, showing how the trajectory of the reacting molecules after surmounting the energy barrier can influence the final product distribution, a phenomenon known as dynamic control. pku.edu.cn This is particularly relevant when competing reaction pathways have similar energy barriers. pku.edu.cn
Prediction of Structure-Reactivity Relationships
A primary goal of computational chemistry is to predict how changes in molecular structure will affect chemical reactivity. For the bicyclo[3.1.1]heptane system, computational models have been instrumental in establishing clear structure-reactivity relationships.
In the aforementioned [2+2] cycloaddition reactions, a computational carbocation model was proposed to rationalize the reaction outcomes. pku.edu.cn This model predicts that the relative stability of endo and exo carbocation intermediates dictates the reaction pathway. By computationally altering the structure of the starting ene-keteniminium ion—for example, by changing substituents on the alkene or modifying the alkene's configuration (cis vs. trans)—researchers could predict whether the reaction would be kinetically or dynamically controlled and, therefore, which product would be favored. pku.edu.cn These theoretical predictions were subsequently verified by experiments, leading to the successful synthesis of previously elusive cross [2+2] products with the bicyclo[3.1.1]heptane skeleton. pku.edu.cnresearchgate.net This demonstrates a powerful synergy between computational prediction and experimental validation.
Strain Energy Analysis within Bicyclic Systems
The bicyclo[3.1.1]heptane ring system is characterized by significant ring strain. mdpi.com Computational analysis of this strain is vital for understanding the molecule's stability and the driving forces behind its formation and reactivity. The release of this inherent strain can be a powerful thermodynamic driving force in chemical reactions. rsc.org
For example, in the hydrovinylation of nopadiene catalyzed by a ruthenium complex, the reaction proceeds via a 1,4-addition rather than the 1,2-addition observed with other substrates. mdpi.com Computational reasoning suggests this selectivity is due to the relative energies of the possible σ-allyl intermediates. The intermediate leading to the 1,4-addition product is lower in energy because the alternative intermediate would require forming an olefin within the already strained bicyclo[3.1.1]heptane ring system, which would introduce additional strain. mdpi.com This analysis highlights how the inherent strain of the bicyclic framework directly influences the energetics of reaction intermediates and, consequently, the final product.
Table 2: Mentioned Chemical Compounds
| Compound Name | Molecular Formula | Role/Context |
|---|---|---|
| Bicyclo[3.1.1]heptan-3-one | C₇H₁₀O | Core subject of the article. nih.gov |
| Bicyclo[1.1.0]butane (BCB) | C₄H₆ | Reactant in cycloaddition reactions to form bicyclo[3.1.1]heptanes. acs.orgchemrxiv.org |
| Azaheptafulvene | C₇H₇N | Troponoid reactant in cycloaddition reactions. acs.orgchemrxiv.orgacs.org |
| Scandium(III) triflate (Sc(OTf)₃) | C₃F₉O₉S₃Sc | Lewis acid catalyst. acs.orgchemrxiv.org |
| Nickel(II) triflate (Ni(OTf)₂) | C₂F₆NiO₆S₂ | Lewis acid catalyst. acs.org |
| Iron(III) chloride (FeCl₃) | FeCl₃ | Lewis acid catalyst. acs.org |
| (1R,3R,5S,Z)-2-Ethylidene-6,6-dimethyl-3-vinylbicyclo[3.1.1]heptane | C₁₃H₂₀ | Product of hydrovinylation, studied for strain. mdpi.com |
Structure Reactivity Relationships in Bicyclo 3.1.1 Heptan 3 One Chemistry
Impact of Structural Rigidity on Chemical Reactivity
The defining characteristic of the bicyclo[3.1.1]heptane system is its rigid, strained ring structure. This rigidity significantly influences the molecule's reactivity in several ways. The constrained nature of the bicyclic framework limits conformational flexibility, which in turn affects the accessibility of the carbonyl group and adjacent carbon atoms to reagents. smolecule.com This steric hindrance plays a crucial role in directing the stereochemical outcome of reactions.
The inherent ring strain within the bicyclo[3.1.1]heptane skeleton can also facilitate certain reactions. For instance, the angle strain within the framework can make ring-opening reactions more favorable. smolecule.com This property is exploited in various synthetic transformations, where the release of ring strain provides a thermodynamic driving force for the reaction.
Furthermore, the rigid structure locks the molecule into specific conformations, which can lead to highly stereoselective reactions. The fixed spatial arrangement of atoms allows for precise control over the approach of reagents, often resulting in the formation of a single stereoisomer. This is particularly valuable in asymmetric synthesis, where controlling stereochemistry is paramount.
Electronic and Steric Effects of Substituents on Reaction Outcomes
The reactivity of the bicyclo[3.1.1]heptan-3-one core can be finely tuned by the introduction of substituents. Both electronic and steric effects of these substituents play a significant role in determining the course and outcome of chemical reactions. nih.gov
Electronic Effects: Electron-withdrawing or electron-donating groups can alter the electron density at the carbonyl carbon and adjacent positions, thereby influencing the rate and regioselectivity of nucleophilic and electrophilic attacks. For example, an electron-withdrawing group can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic addition. Conversely, an electron-donating group can decrease its reactivity towards nucleophiles. The presence of a conjugated system, such as in apoverbenone (6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one), directs regioselective nucleophilic attacks to the α,β-unsaturated carbonyl system. smolecule.com
Steric Effects: The size and position of substituents can exert significant steric hindrance, blocking or directing the approach of reagents to specific faces of the molecule. This is a key factor in controlling the diastereoselectivity of reactions. For instance, the bulky gem-dimethyl group at the C6 position in many this compound derivatives shields one face of the molecule, favoring attack from the less hindered side. researchgate.net This steric bias has been exploited in numerous stereoselective alkylation and reduction reactions. researchgate.net
The interplay between electronic and steric effects is often complex. In some cases, these effects may be synergistic, reinforcing a particular reaction pathway. In other instances, they may be opposing, leading to a mixture of products or requiring careful optimization of reaction conditions to achieve the desired outcome.
Influence of Bridgehead Functionality on Reactivity
Due to the rigid nature of the bicyclic system, the introduction of functionality at the bridgehead positions can further increase ring strain, potentially leading to novel rearrangement reactions. The electronic nature of bridgehead substituents can also influence the reactivity of the distal carbonyl group through inductive effects transmitted through the carbon framework.
While direct functionalization of the bridgehead carbons can be challenging due to their sterically hindered nature and the difficulty of forming carbocations at these positions (Bredt's rule), derivatives with bridgehead functionality are known and their reactivity is a subject of interest. For example, modifications at the bridgehead can influence the stability of intermediates and transition states in reactions involving the ketone functionality.
The following table summarizes the key structural features of this compound and related compounds:
| Compound Name | Core Structure | Key Functional Groups |
| This compound | Bicyclo[3.1.1]heptane | Ketone at C3 |
| Nopinone (B1589484) | 6,6-dimethylbicyclo[3.1.1]heptan-2-one | Ketone at C2, gem-dimethyl at C6 |
| Apoverbenone | 6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one | Ketone at C2, C=C bond at C3-C4, gem-dimethyl at C6 |
| Pinocarvone | 6,6-dimethyl-2-methylidenethis compound | Ketone at C3, exocyclic methylene (B1212753) at C2, gem-dimethyl at C6 |
Derivatization and Functionalization Strategies for Bicyclo 3.1.1 Heptan 3 One
Functional Group Transformations of Bicyclo[3.1.1]heptan-3-one Derivatives
The carbonyl group in this compound and its derivatives is susceptible to a range of standard ketone reactions. These include nucleophilic additions, reductions to the corresponding alcohol, and oxidations to form carboxylic acids. smolecule.com Beyond these fundamental transformations, derivatives of the bicyclo[3.1.1]heptane scaffold can undergo further specific modifications. For instance, ester functionalities on the scaffold can be hydrolyzed to carboxylic acids, which can then be coupled with other molecules to form amides, such as Weinreb amides, providing precursors for ketones and aldehydes. nih.gov
Furthermore, the presence of substituents can enable specific reactions. Bridgehead iodide derivatives, for example, are valuable intermediates that can participate in metal-catalyzed cross-coupling reactions. nih.gov Iron-catalyzed Kumada coupling of these iodides with Grignard reagents allows for the introduction of various aryl groups. nih.gov The strategic placement of an ester group at a bridgehead position provides a convenient point for subsequent chemical diversification. chemrxiv.org
Table 1: Examples of Functional Group Transformations on Bicyclo[3.1.1]heptane Derivatives
| Starting Functional Group | Reagents/Conditions | Resulting Functional Group | Source(s) |
| Ketone | Reducing agents (e.g., NaBH₄, LiAlH₄) | Alcohol | smolecule.com |
| Ketone | Oxidizing agents | Carboxylic Acid | smolecule.com |
| Ester | LiOH in MeOH, then HCl | Carboxylic Acid | nih.gov |
| Carboxylic Acid | Estrone, DMAP, DIC | Ester | nih.gov |
| Carboxylic Acid | N,O-Dimethylhydroxylamine, coupling agents | Weinreb Amide | nih.gov |
| Bridgehead Iodide | Aryl Grignard reagents, Iron catalyst | Aryl group | nih.gov |
Introduction of Heteroatoms into the Bicyclo[3.1.1]heptane Scaffold
Incorporating heteroatoms such as oxygen, nitrogen, or sulfur into the bicyclic framework generates novel heterocyclic structures with modified physicochemical properties, which is highly desirable in drug discovery. chemrxiv.org These heterobicyclic analogs can serve as bioisosteres for heteroaromatic rings like pyridine (B92270). chemrxiv.org
Several synthetic strategies have been developed to access these structures. A unified approach using photoredox catalysis allows for the synthesis of both aza- and oxa-bicyclo[3.1.1]heptanes from readily available amino acids or hydroxy acids. chemrxiv.org Cycloaddition reactions are particularly powerful; for example, a Eu(OTf)₃-catalyzed formal dipolar [4π+2σ] cycloaddition between bicyclo[1.1.0]butanes and nitrones yields multifunctionalized 2-oxa-3-azabicyclo[3.1.1]heptanes. researchgate.netresearchgate.net Similarly, reacting bicyclobutanes with isocyanides in the presence of a silver catalyst can produce polysubstituted 3-azabicyclo[3.1.1]heptanes. researchgate.netresearchgate.net The synthesis of 3-oxabicyclo[3.1.1]heptanes (oxa-BCHeps) has also been achieved through an acid-catalyzed rearrangement of (2-oxaspiro[3.3]heptan-6-yl)methanols. acs.org
Table 2: Methods for Introducing Heteroatoms into the Bicyclo[3.1.1]heptane Scaffold
| Heteroatom(s) Introduced | Scaffold Name | Synthetic Method | Precursors | Source(s) |
| Nitrogen (N) | 3-Azabicyclo[3.1.1]heptane (aza-BCHep) | Silver-enabled cycloaddition | Bicyclobutanes, Isocyanides | researchgate.netresearchgate.net |
| Oxygen (O) | 3-Oxabicyclo[3.1.1]heptane (oxa-BCHep) | Acid-catalyzed rearrangement | (2-Oxaspiro[3.3]heptan-6-yl)methanols | acs.org |
| Oxygen (O), Nitrogen (N) | 2-Oxa-3-azabicyclo[3.1.1]heptane | Lewis acid-catalyzed cycloaddition | Bicyclo[1.1.0]butanes, Nitrones | researchgate.netresearchgate.net |
| Nitrogen (N), Nitrogen (N) | 2,3-Diazabicyclo[3.1.1]heptane | Dearomative (3+3) cycloaddition | Bicyclobutanes, Azomethine imines | researchgate.net |
| Sulfur (S) | Thia-bicyclo[3.1.1]heptane (thia-BCH) | Radical addition | Bicyclo[1.1.0]butane, Thiophene | rsc.org |
Late-Stage Diversification of Bridgehead Substituents
The ability to modify substituents at the bridgehead positions (C1 and C5) in the later stages of a synthesis is crucial for efficiently exploring the chemical space around the bicyclo[3.1.1]heptane core, particularly in medicinal chemistry programs. acs.org This late-stage functionalization allows for the rapid generation of analog libraries from a common intermediate.
One effective method is the photocatalytic Minisci-like reaction, which enables the introduction of various heterocycles at the bridgehead position. acs.org This reaction typically starts from a carboxylic acid at the bridgehead, which is converted into a redox-active ester (e.g., an N-hydroxyphthalimide ester) before reacting with a heterocycle under photocatalysis. acs.org Another powerful technique is the metal-catalyzed cross-coupling of bridgehead halides. For instance, bridgehead iodides can be coupled with aryl Grignard reagents using an iron catalyst (Kumada coupling) to install diverse aromatic substituents. nih.gov Furthermore, the bridgehead C-H bonds can be deprotonated to form an organometallic intermediate, which can then react with various electrophiles, allowing for functionalization at a previously unsubstituted position. researchgate.net
Synthesis of Multifunctionalized Bicyclo[3.1.1]heptanes
The construction of bicyclo[3.1.1]heptanes bearing multiple functional groups is key to producing advanced building blocks for various applications. Cycloaddition reactions and ring-opening of strained precursors are primary strategies for achieving this complexity in a controlled manner.
A photoinduced [3σ+2σ] cycloaddition between bicyclo[1.1.0]butanes and cyclopropylamines is a notable method for producing trisubstituted bicyclo[3.1.1]heptanes in a single step. nih.gov The resulting products feature several positions that can be further diversified. nih.gov Similarly, the reaction of bicyclo[1.1.0]butanes with nitrones or isocyanides can generate multifunctionalized hetero-bicyclo[3.1.1]heptanes. researchgate.netresearchgate.net
The radical ring-opening of [3.1.1]propellane is another versatile route. nih.govacs.org This strained precursor reacts with various radical species to generate difunctionalized bicyclo[3.1.1]heptanes. acs.org For example, photocatalyzed atom-transfer radical addition (ATRA) reactions can simultaneously install an iodide and another functional group at the bridgehead positions, providing valuable, multifunctionalized intermediates for further elaboration. nih.gov
Advanced Spectroscopic Characterization Methodologies for Bicyclo 3.1.1 Heptan 3 One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of bicyclo[3.1.1]heptane derivatives. research-nexus.net Comprehensive studies involving ¹H and ¹³C NMR provide significant insights into the conformational characteristics of these molecules. research-nexus.net The structural nuances revealed by NMR are critical in fields like drug design and materials science, where the functionality of bicyclic compounds is paramount. research-nexus.net
Proton (¹H) NMR spectroscopy is fundamental in determining the constitution and stereochemistry of bicyclo[3.1.1]heptan-3-one derivatives. The chemical shifts, coupling constants (J-values), and signal multiplicities of the protons provide a wealth of information about their chemical environment and spatial relationships. For instance, the structural conformation of certain derivatives can be demonstrated by coupling constants derived from the dihedral angles between vicinal and geminal protons. researchgate.net
A complete ¹H NMR study is often crucial for understanding the conformation of these bicyclic systems. koreascience.kr In derivatives of this compound, the chemical shifts of protons are influenced by the rigid ring system and the presence of substituents. For example, in (1R,3R,5S,Z)-2-(2-ethylidene-6,6-dimethylbicyclo[3.1.1]hept-3-yl)ethanol, the olefinic proton (C=CHMe) appears as a doublet of quartets at δ = 5.26 ppm. mdpi.com
Table 1: Illustrative ¹H NMR Data for a Bicyclo[3.1.1]heptane Derivative
| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| C=CHMe | 5.26 | dq | 1.5, 6.0 |
| CH₂OH | 3.80–3.65 | m | |
| Bridgehead H | 2.84 | t | 5.7 |
| C=CHMe | 1.53 | dd | 1.0, 6.3 |
| CH₃ (gem-dimethyl) | 1.27, 0.70 | s, s |
Data derived from the analysis of (1R,3R,5S,Z)2-(2-Ethylidene-6,6-dimethylbicyclo[3.1.1]hept-3-yl)ethanol. mdpi.com
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are highly sensitive to their local electronic and steric environment. In bicyclic ketones like this compound derivatives, the carbonyl carbon chemical shift is particularly informative and is influenced by factors such as ring strain and bond eclipsing interactions. cdnsciencepub.comcdnsciencepub.com
Studies on a variety of bicyclic ketones, including nopinone (B1589484) (6,6-dimethylbicyclo[3.1.1]heptan-2-one) and its derivatives, have shown that ¹³C shielding follows well-defined patterns associated with methyl substitution, which aids in stereochemical assignments. cdnsciencepub.comcdnsciencepub.com For example, the ¹³C NMR spectrum of (1R,3R,5S,Z)2-(2-ethylidene-6,6-dimethylbicyclo[3.1.1]hept-3-yl)ethanol shows distinct signals for the olefinic carbons, the carbon bearing the hydroxyl group, and the various carbons of the bicyclic core and methyl groups. mdpi.com
Table 2: Selected ¹³C NMR Chemical Shifts for a Bicyclo[3.1.1]heptane Derivative
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| C=CHMe | 145.6 |
| C=CHMe | 117.1 |
| CH₂CH₂OH | 61.4 |
| Bridgehead C | 46.3, 41.3 |
| C(CH₃)₂ | 40.7 |
| Ring CH₂/CH | 44.5, 32.1, 31.2, 26.1 |
| C=CHCH₃ | 12.6 |
| gem-dimethyl C | 27.4, 21.5 |
Data corresponds to (1R,3R,5S,Z)2-(2-Ethylidene-6,6-dimethylbicyclo[3.1.1]hept-3-yl)ethanol. mdpi.com
Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity and spatial relationships within complex molecules like this compound derivatives.
COSY (Correlation Spectroscopy) : This homonuclear technique reveals proton-proton (¹H-¹H) spin-spin coupling networks, helping to identify adjacent protons in the structure. sdsu.educreative-biostructure.com
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY is crucial for determining the three-dimensional structure by identifying protons that are close in space, irrespective of whether they are bonded. This is particularly useful for establishing stereochemistry in rigid bicyclic systems. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence) : This heteronuclear experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a map of which proton is attached to which carbon. sdsu.educreative-biostructure.com
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range couplings between protons and carbons (typically over two to four bonds). This is invaluable for piecing together the carbon framework and connecting different spin systems separated by quaternary carbons or heteroatoms. sdsu.educreative-biostructure.com
These techniques are often used in combination to achieve a full and unambiguous assignment of all proton and carbon signals, as demonstrated in the structural elucidation of various complex organic molecules. researchgate.netyoutube.com
The bicyclo[3.1.1]heptane skeleton, while rigid, can exhibit conformational dynamics, especially when substituted. Dynamic NMR (DNMR) involves studying NMR spectra at variable temperatures to investigate conformational exchange processes. unibas.it By analyzing changes in the NMR line shapes as a function of temperature, it is possible to determine the activation barriers (ΔG‡) for processes like ring inversion or restricted rotation around single bonds. researchgate.net For instance, temperature-dependent ¹H NMR studies on certain 6,7,7-trisubstituted methyl bicyclo[3.1.1]heptane-exo-6-carboxylates have been used to quantify the energy barriers to inversion of the methoxycarbonyl group. researchgate.net These studies provide critical insights into the conformational mobility and stability of these systems. researchgate.netresearchgate.net
2D-NMR Techniques (e.g., COSY, NOESY, HSQC, HMBC)
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry and solid-state conformation. researchgate.net For derivatives of this compound that can be crystallized, single-crystal X-ray diffraction analysis offers unambiguous proof of structure.
This technique has been employed to confirm the stereochemical assignments in derivatives of bicyclo[3.1.1]heptane. For example, the structure of a 2,4-dinitrophenylhydrazone derivative of a nopadiene hydrovinylation product was unequivocally confirmed by X-ray diffraction, which also established the stereochemistry at the C3 stereocenter and about the exocyclic double bond. mdpi.com Similarly, the molecular structure of a γ,β-dimerization product of (-)-verbenone, a bicyclo[3.1.1]heptenone derivative, was elucidated using X-ray diffraction, revealing bond lengths and angles consistent with statistical means. mdpi.com In another study, NMR crystallography, which combines solid-state NMR with X-ray diffraction data and theoretical calculations, was used to compare the structures of a chiral aminohydroxy bicyclo[3.1.1]heptane derivative and its p-toluenesulfonamide. acs.org
Table 3: Crystallographic Data for a Bicyclo[3.1.1]heptene Derivative
| Parameter | Value |
|---|---|
| Compound | (1S,5R)-6,6-Dimethyl-4-(((1S,2S,5S)-2,6,6-trimethyl-4-oxobicyclo[3.1.1]heptan-2-yl)methyl)bicyclo[3.1.1]hept-3-en-2-one |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.499(1) |
| b (Å) | 12.488(1) |
| c (Å) | 13.095(1) |
| β (°) | 111.706(3) |
| Volume (ų) | 1747.2(3) |
Data obtained for the dimerization product of (-)-verbenone. mdpi.com
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and molecular formula of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound and its derivatives, MS, often coupled with gas chromatography (GC-MS), confirms the molecular mass and provides insights into the molecule's stability and structural motifs. uj.ac.za
The electron ionization (EI) mass spectrum of 2,6,6-trimethyl-bicyclo[3.1.1]heptan-3-one (pinocamphone), for example, provides data that confirms its molecular formula of C₁₀H₁₆O and a molecular weight of 152.2334. nist.gov The fragmentation patterns observed in the mass spectra of bicyclo[3.1.1]heptane derivatives are characteristic of the strained ring system and can be used to distinguish between isomers. upenn.educore.ac.uk High-resolution mass spectrometry (HRMS) is particularly useful for determining the precise elemental composition, further confirming the identity of the synthesized compounds. cdnsciencepub.com
Infrared (IR) and UV-Visible Spectroscopy
Infrared (IR) and UV-Visible spectroscopy are fundamental tools for characterizing this compound and its derivatives. These techniques provide valuable information about the functional groups present in the molecule and its electronic transitions.
IR spectroscopy is particularly useful for identifying the carbonyl group (C=O) characteristic of ketones. For instance, in a study involving the photoisomerization of bicyclo[3.1.1]heptan-2-ones, the IR spectra were recorded in a carbon tetrachloride solution. cdnsciencepub.com The carbonyl absorption of a related ester intermediate was observed at 1733 cm⁻¹. cdnsciencepub.com In another example, the IR spectrum of an aldehyde derivative showed characteristic peaks at 2810sh, 2710, and 1730 cm⁻¹, confirming the presence of the aldehyde functional group. cdnsciencepub.com The characterization of newly synthesized spiro (thio) barbiturates based on bicyclo[3.1.1]heptan-6-one also relied on FT-IR spectroscopy, among other techniques, for structure elucidation. researchgate.netajol.infopsu.edu
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. For this compound and its derivatives, the absorption in the UV-Vis region is typically associated with the n→π* transition of the carbonyl group. The UV spectra of bicyclo[3.1.1]heptan-2-ones were recorded on a Perkin-Elmer 202 ultraviolet-visible spectrophotometer as part of a study on their photochemical transformations. cdnsciencepub.com The structural elucidation of various novel compounds, including spiro derivatives of bicyclo[3.1.1]heptan-6-one, has been supported by UV-Visible spectroscopy. researchgate.netajol.infopsu.eduresearchgate.net
Detailed IR and UV-Visible spectral data for this compound and its derivatives are often presented in tabular format to facilitate comparison and analysis.
Table 1: Infrared (IR) Spectroscopic Data for this compound Derivatives
| Compound/Derivative | Solvent/Phase | Characteristic IR Absorption Bands (cm⁻¹) | Reference |
|---|---|---|---|
| Ester intermediate | Carbon Tetrachloride | 1733 (C=O) | cdnsciencepub.com |
| Aldehyde derivative | Carbon Tetrachloride | 2810 (sh), 2710, 1730 (C=O) | cdnsciencepub.com |
Optical Rotation Measurements for Chiral Compounds
Optical rotation is a critical physical property for characterizing chiral molecules, including the various stereoisomers of this compound derivatives. This measurement determines the extent to which a chiral compound rotates the plane of polarized light, providing information about its enantiomeric purity and absolute configuration.
The bicyclo[3.1.1]heptane framework is inherently chiral, and many of its derivatives exist as enantiomers or diastereomers. For example, pinocarvone, which is 6,6-dimethyl-2-methylidenethis compound, has enantiomeric forms with specific rotation values of [α]²³D +30.8 for the (+)-enantiomer and [α]²³D −29.6 for the (−)-enantiomer.
In the synthesis of a dimeric derivative from (-)-verbenone, the specific rotation of the starting material was [α]D²⁵ −210.5 (c 0.77, CHCl₃), and the resulting product had a specific rotation of [α]D²⁶ −1.1 (c 0.15, CHCl₃). mdpi.com The characterization of (1R,3R,5S,Z)-2-ethylidene-6,6-dimethyl-3-vinylbicyclo[3.1.1]heptane, prepared via ruthenium-catalyzed hydrovinylation, included optical rotation measurements as part of its full structural elucidation. mdpi.com
The octant rule, a stereochemical rule used to predict the sign of the Cotton effect in optical rotatory dispersion and circular dichroism of chiral ketones, has been applied to this compound derivatives to understand their chiroptical properties. acs.org
Table 2: Optical Rotation Data for Chiral Bicyclo[3.1.1]heptane Derivatives
| Compound | Specific Rotation ([α]) | Conditions | Reference |
|---|---|---|---|
| (+)-Pinocarvone | +30.8 | 23°C, D-line | |
| (-)-Pinocarvone | -29.6 | 23°C, D-line | |
| (-)-Verbenone | -210.5 | 25°C, D-line (c 0.77, CHCl₃) | mdpi.com |
Applications in Advanced Organic Synthesis and Medicinal Chemistry Research
Bicyclo[3.1.1]heptan-3-one as a Key Synthetic Intermediate for Complex Molecules
The this compound core structure is a fundamental building block in the synthesis of more intricate molecular architectures. lookchem.com Its inherent ring strain and defined stereochemistry can be strategically exploited to facilitate a variety of chemical transformations. smolecule.com For instance, the ketone functionality at the 3-position provides a reactive site for nucleophilic additions and other modifications, leading to a diverse array of substituted bicyclo[3.1.1]heptane derivatives.
Several synthetic strategies have been developed to produce this compound and its analogs. These methods include transformations of alcohol precursors like bicyclo[2.1.1]hexan-2-ol through dehydration or oxidation, as well as routes involving dibromomethylation followed by elimination reactions. Furthermore, various radical-mediated transformations have proven effective in synthesizing derivatives of this bicyclic ketone, highlighting its versatility in organic synthesis.
One notable application is in the construction of taxane (B156437) A-ring synthons. A synthetic route to taxol and other Taxus diterpenes utilizes the reaction between a Fischer carbene complex and a 1,6-enyne to form 1-substituted-7,7-dimethyl-2-methylenebicyclo[3.1.1]heptan-6-ones. msu.edu By modifying the electronic properties of the carbene complex, good yields of the desired bicycloheptanone products can be achieved, providing an efficient pathway to these important synthetic intermediates. msu.edu
Bicyclo[3.1.1]heptane Scaffolds as Bioisosteres in Drug Discovery
In medicinal chemistry, the replacement of planar aromatic rings with three-dimensional, saturated scaffolds is a widely used strategy to enhance the physicochemical and pharmacokinetic properties of drug candidates. nih.govnih.gov The bicyclo[3.1.1]heptane (BCHep) scaffold has emerged as a promising bioisostere due to its unique geometric properties. nih.govnottingham.ac.uk
Mimicry of Meta-Substituted Arenes and Pyridines
A significant challenge in bioisosteric replacement has been finding a suitable mimic for meta-substituted benzenes. nih.govresearchgate.net The bicyclo[3.1.1]heptane scaffold effectively addresses this challenge, as its bridgehead substituents have exit vectors that precisely replicate the 120° angle of meta-substituted benzenes. domainex.co.uknih.gov This geometric fidelity makes it a potent bioisostere for this common aromatic motif. nih.govnottingham.ac.uk
Recent research has focused on developing practical and accessible synthetic routes to functionalized bicyclo[3.1.1]heptanes, often starting from [3.1.1]propellane. nih.govresearchgate.netnih.gov These methods allow for the introduction of a wide range of substituents, making the BCHep scaffold readily available for incorporation into drug discovery programs. nih.govacs.org Furthermore, aza- and oxa-bicyclo[3.1.1]heptanes have been developed as bioisosteres for meta-substituted pyridines, further expanding the utility of this scaffold. researchgate.netacs.org
Replacement of Naphthalene (B1677914) Ring Systems
Naphthalene rings are frequently found in drug candidates but can be prone to metabolic degradation and often contribute to poor solubility due to their flat, sp2-rich nature. chemrxiv.orgresearchgate.netchemrxiv.org Aryl-fused bicyclo[3.1.1]heptanes have been successfully developed as bioisosteric replacements for naphthalene and other fused bicyclic aromatic systems. chemrxiv.orgresearchgate.netchemrxiv.org
A notable example is the incorporation of a BCHep-based naphthyl isostere into the aryl hydrocarbon receptor (AhR) antagonist ezutromid. chemrxiv.orgchemrxiv.org The resulting analog maintained biological activity and exhibited geometrically similar exit vectors while demonstrating improved metabolic stability against CYP-mediated metabolism. chemrxiv.orgresearchgate.netchemrxiv.org This validates the use of aryl-fused BCHep scaffolds as effective replacements for naphthalene rings in drug design. chemrxiv.orgresearchgate.netchemrxiv.org
Impact on Pharmacokinetic and Physicochemical Properties
Replacing aromatic rings with bicyclo[3.1.1]heptane scaffolds can significantly improve a molecule's pharmacokinetic and physicochemical profile. nih.govacs.org The three-dimensional, sp3-rich nature of the BCHep core often leads to enhanced metabolic stability, increased solubility, and improved membrane permeability. nih.govdomainex.co.ukacs.org
For instance, when the anti-cancer drug sonidegib and the anti-seizure drug URB597 were modified to include a BCHep bioisostere, the resulting analogs showed notable improvements. domainex.co.uk The ClogP values remained similar, suggesting a good replacement for the 1,3-disubstituted benzene (B151609) ring. domainex.co.uk More importantly, the BCHep analog of sonidegib exhibited improved membrane permeability. domainex.co.uk The URB597 analog showed enhancements in both microsomal stability and its CYP inhibition profile. domainex.co.uk Similarly, replacing a pyridine (B92270) ring with a 3-azabicyclo[3.1.1]heptane unit in the antihistamine drug rupatidine led to marked improvements in solubility, lipophilicity, and metabolic stability. researchgate.net
| Drug Analog Comparison | Parent Drug | BCHep Analog | Observed Improvements | Reference |
| Sonidegib | Contains meta-phenyl ring | BCHep replaces phenyl ring | Improved membrane permeability (Caco-2) | domainex.co.ukacs.org |
| URB597 | Contains meta-phenyl ring | BCHep replaces phenyl ring | Improved microsomal stability and CYP inhibition profile | domainex.co.uk |
| Ezutromid | Contains naphthalene ring | Aryl-fused BCHep replaces naphthalene | Improved metabolic stability towards CYP metabolism | chemrxiv.orgchemrxiv.org |
| Rupatidine | Contains pyridine ring | 3-Azabicyclo[3.1.1]heptane replaces pyridine | Improved solubility, lipophilicity, and metabolic stability | researchgate.net |
Synthesis of Pharmaceutically Relevant Structures
The unique structural features of this compound make it a valuable starting material for the synthesis of a variety of pharmaceuticals. lookchem.com Its bicyclic nature and reactivity are key to developing new medicinal compounds. For example, derivatives of this compound, such as (+)-apoverbenone, serve as important chiral building blocks for creating pharmaceuticals with specific stereochemistry. smolecule.com
The development of new synthetic methodologies continues to expand the accessibility of bicyclo[3.1.1]heptane-containing structures. Photocatalytic Minisci-like reactions have been employed to introduce heterocycles at the bridgehead position, creating structures highly relevant to medicinal chemistry. acs.org These advancements provide chemists with a broader toolkit for designing and synthesizing novel drug candidates based on the bicyclo[3.1.1]heptane scaffold.
Integration into Natural Product Synthesis
The bicyclo[3.1.1]heptane ring is a structural motif found in a number of natural products, particularly in the class of bicyclic monoterpenoids. smolecule.com For example, bergamotenes are sesquiterpenes containing a bicyclo[3.1.1]heptane core and are found in both plants and fungi. nih.gov The synthesis of these natural products and their analogs often relies on strategies that construct or utilize the bicyclo[3.1.1]heptane framework.
Chiral pool availability from natural sources, such as (-)-β-pinene, provides an enantiopure starting point for the synthesis of complex natural products incorporating the bicyclo[3.1.1]heptane skeleton. smolecule.com The inherent ring strain and stereoelectronics of these systems can be harnessed to control the stereochemistry of subsequent reactions, making them powerful tools in the total synthesis of natural products. smolecule.com
Future Directions and Challenges in Bicyclo 3.1.1 Heptan 3 One Research
Development of Novel and Efficient Synthetic Protocols
A primary challenge in the field is the development of versatile and efficient methods for synthesizing the bicyclo[3.1.1]heptane (BCHep) core. While classical approaches exist, recent efforts have focused on novel strategies that offer greater control, broader substrate scope, and milder reaction conditions.
One promising avenue is the use of strained small-ring systems as precursors. For instance, a scalable, five-step synthesis of [3.1.1]propellane from commercially available ethyl 4-chlorobutanoate has been developed, providing a key starting material for subsequent functionalization. nih.gov Radical ring-opening reactions of [3.1.1]propellane are now used to generate a variety of functionalized BCHeps. nih.gov
Cycloaddition strategies have also gained significant traction. thieme-connect.com Researchers have developed the first photoinduced [3σ+2σ] cycloaddition using bicyclo[1.1.0]butanes (BCBs) and cyclopropylamines (CPAs) to produce trisubstituted 4-aminobicyclo[3.1.1]heptanes under mild photoredox conditions. nih.gov This method is notable for its operational simplicity and its ability to create complex, functionalized scaffolds in a single step. nih.gov Other innovative cycloaddition approaches include:
Formal (3+3) and (3+2) Cycloadditions: Silver-enabled strategies allow for the synthesis of polysubstituted 3-azabicyclo[3.1.1]heptanes from bicyclobutanes and isocyanides. researchgate.net Similarly, Eu(OTf)₃-catalyzed formal dipolar [4π+2σ] cycloadditions of BCBs with nitrones yield multifunctionalized 2-oxa-3-azabicyclo[3.1.1]heptanes. researchgate.net
Lewis Acid-Catalyzed Cycloadditions: The reaction of BCBs with isatogens, catalyzed by a Lewis acid, provides access to biologically relevant indoxyl-fused bicyclo[3.1.1]heptanes. chemrxiv.org
Photochemical Formal [4+2] Cycloadditions: In an interesting ring-expansion strategy, bicyclo[1.1.1]pentan-1-amines can be converted into a range of polysubstituted bicyclo[3.1.1]heptan-1-amines. rsc.orgacs.org
Future work will likely focus on expanding the library of accessible BCHep derivatives by refining these methods and discovering new catalytic systems that improve yields, scalability, and functional group tolerance. thieme-connect.comresearchgate.net
| Synthetic Protocol | Precursors | Product Type | Key Features | Reference |
| Radical Ring-Opening | [3.1.1]Propellane | Functionalized BCHep Iodides | Scalable; utilizes blue light photocatalysis. | nih.gov |
| Photoinduced [3σ+2σ] Cycloaddition | Bicyclo[1.1.0]butanes (BCBs), Cyclopropylamines (CPAs) | 4-Aminobicyclo[3.1.1]heptanes | Mild photoredox conditions; single-step complexity generation. | nih.gov |
| Silver-Enabled Cycloaddition | Bicyclobutanes (BCBs), Isocyanides | 3-Azabicyclo[3.1.1]heptanes | Single operation access to polysubstituted scaffolds. | researchgate.net |
| Eu(OTf)₃-Catalyzed [4π+2σ] Cycloaddition | Bicyclobutanes (BCBs), Nitrones | 2-Oxa-3-azabicyclo[3.1.1]heptanes | Access to heteroatom-adorned BCHeps. | researchgate.net |
| Photochemical Formal [4+2] Cycloaddition | Bicyclo[1.1.1]pentan-1-amines, Alkenes | Bicyclo[3.1.1]heptan-1-amines | Ring expansion from a smaller bicyclic system. | rsc.orgacs.org |
Exploration of New Reaction Manifolds
Beyond the synthesis of the core scaffold, a significant area of future research is the exploration of new types of reactions that bicyclo[3.1.1]heptane systems can undergo. The unique strain and electronic properties of this framework open the door to novel chemical transformations. The development of (3+3) cycloadditions of bicyclobutanes (BCBs) is a prime example, offering an atom-economical route to the bicyclo[3.1.1]heptane skeleton. thieme-connect.com
Recent breakthroughs include the development of a one-pot halosulfonylation of [3.1.1]propellane, which provides direct access to sulfonylated BCHeps under mild and scalable conditions. researchgate.net Another novel approach is the photocatalytic Minisci-like reaction, which enables the introduction of various heterocycles at the bridgehead position of BCHeps and aza-BCHeps from readily available N-hydroxyphthalimide esters. researchgate.netacs.org This late-stage functionalization is highly valuable for medicinal chemistry applications. acs.org
The future in this area involves identifying new catalytic systems and reaction partners that can engage with the bicyclo[3.1.1]heptane core in unprecedented ways. This includes exploring more enantioselective transformations, such as the chiral Brønsted acid-catalyzed formal (3+3) cycloaddition of indolyl methanol (B129727) derivatives with BCBs to construct chiral indolo-bicyclo[3.1.1]heptane scaffolds. chinesechemsoc.org
Addressing Challenges in Functionalization and Diversification
A major hurdle in harnessing the full potential of the bicyclo[3.1.1]heptane scaffold is the challenge of its selective functionalization and diversification. While methods to construct the core are advancing, the ability to precisely and controllably install a wide range of functional groups at various positions on the ring remains a key objective. nih.govresearchgate.net
The development of methods for post-synthesis modification is crucial. For example, researchers have demonstrated that 4-anilinyl bicyclo[3.1.1]heptane derivatives, synthesized via photoinduced cycloaddition, can be further functionalized to introduce new C-C, C-O, and C-N bonds, showcasing opportunities for diversification. nih.gov Similarly, BCHep iodides produced from propellane ring-opening can be elaborated through iron-catalyzed Kumada coupling with aryl Grignard reagents. nih.gov
The challenge lies in developing a robust toolkit of reactions that can be applied to the bicyclic system without compromising its structural integrity. The photocatalytic Minisci-like reaction is a significant step forward, as it provides a mild route for late-stage bridgehead functionalization with heterocycles, a class of motifs highly relevant to drug discovery. researchgate.netacs.org Future research will need to expand the scope of these late-stage functionalization reactions to include a broader array of substituents and to target other positions on the bicyclic frame. researchgate.net
Advanced Studies on Biological Activity and Bioisosteric Potential
The primary driver for the intense interest in bicyclo[3.1.1]heptanes is their demonstrated potential as bioisosteres—non-classical mimics of other chemical groups that can enhance the properties of bioactive molecules. nih.gov Specifically, the 1,5-disubstituted bicyclo[3.1.1]heptane (BCHep) scaffold has been identified as an excellent bioisostere for meta-substituted benzene (B151609) rings, as it accurately reproduces the 120° exit vector angle of the aromatic system. acs.orgnih.gov
Replacing flat, aromatic rings with sp³-rich, three-dimensional scaffolds like BCHeps can lead to significant improvements in key drug properties, including:
Enhanced Metabolic Stability: Studies have shown that replacing a meta-substituted arene in certain drugs with a BCHep can improve metabolic stability. acs.org
Improved Physicochemical Properties: The substitution can lead to increased solubility and improved lipophilicity profiles. nih.govacs.org
Access to New Chemical Space: These rigid scaffolds lock functional groups in specific orientations, potentially enhancing binding affinity with biological targets and opening new avenues for drug design. nih.govrsc.orgacs.org
The bioisosteric potential extends beyond meta-substituted arenes. Aryl-fused BCHeps are being explored as replacements for naphthalene (B1677914), and aza-bicyclo[3.1.1]heptanes are being investigated as isosteres for pyridines. researchgate.netacs.orgchemrxiv.org
While the foundational concept is established, advanced studies are needed to fully validate this potential. This involves synthesizing BCHep-containing analogues of a wider range of existing drugs and lead compounds and conducting comprehensive evaluations of their biological activity, pharmacokinetics, and toxicology. chemrxiv.org Preliminary research indicates that derivatives of the parent bicyclo[3.1.1]heptan-3-one may possess antimicrobial, anti-inflammatory, and cytotoxic properties, warranting further investigation into their mechanisms of action and potential therapeutic uses. smolecule.com
| Original Moiety | Bioisosteric Replacement | Potential Advantages | Reference |
| meta-Substituted Arene | 1,5-Disubstituted Bicyclo[3.1.1]heptane (BCHep) | Improved metabolic stability and lipophilicity; precise geometric mimicry. | acs.orgnih.govacs.org |
| Naphthalene | Aryl-fused Bicyclo[3.1.1]heptane | Reduced susceptibility to CYP-mediated metabolism; increased 3-dimensionality. | chemrxiv.org |
| 3,5-Disubstituted Pyridine (B92270) | Aza-bicyclo[3.1.1]heptane | Access to novel sp³-rich pyridine mimics for medicinal chemistry. | acs.org |
| Carbazole | Indolo-bicyclo[3.1.1]heptane | Construction of novel, chiral heterocyclic scaffolds. | chinesechemsoc.org |
Further Elucidation of Complex Reaction Mechanisms
Underpinning the development of new synthetic methods is the need for a deep, mechanistic understanding of the complex transformations involved. Many of the novel reactions used to construct and functionalize bicyclo[3.1.1]heptanes proceed through intricate, multi-step pathways involving radical or diradical intermediates. nih.govcdnsciencepub.com
For example, the mechanism for the photoinduced [3σ+2σ] cycloaddition is proposed to be a well-orchestrated, serialized process. nih.gov The photochemical formal [4+2] cycloaddition is believed to proceed via an imine diradical, which triggers the fragmentation of a bicyclo[1.1.1]pentane precursor before cyclizing to form the larger bicyclo[3.1.1]heptane ring. acs.org Mechanistic investigations, often supported by computational tools like Density Functional Theory (DFT) calculations, are essential for optimizing these reactions. researchgate.net
Challenges remain in fully characterizing transient intermediates and understanding the factors that control regioselectivity and stereoselectivity. For instance, in the photolysis of bicyclo[3.1.1]heptan-2-ones, the distribution of products is rationalized by the relative stability of different diradical intermediates and the conformational requirements for subsequent reactions. cdnsciencepub.com A more profound understanding of these reaction mechanisms will enable chemists to design more efficient catalysts, predict reaction outcomes with greater accuracy, and expand the synthetic utility of the bicyclo[3.1.1]heptane scaffold.
Q & A
Q. How can this compound be synthesized from terpene precursors?
- Approach : Oxidize α-pinene (a common monoterpene) using catalytic systems like CrO or Ru-based catalysts under controlled conditions. Monitor reaction progress via gas chromatography (GC) with DB-5MS columns (retention time ~18.6–19.0 minutes) . Characterize the product using FT-IR to confirm the ketone C=O stretch (~1700 cm) .
Advanced Research Questions
Q. How can gas chromatography (GC) conditions be optimized to resolve this compound from co-eluting compounds in complex mixtures?
- Methodology :
- Column Selection : Use polar columns (e.g., HP-INNOWax) to enhance separation of oxygenated terpenoids. Compare with non-polar columns (e.g., DB-5MS) for retention time consistency .
- Temperature Programming : Start at 40°C (hold 2 min), ramp at 5°C/min to 250°C. This reduces peak broadening for this compound (observed retention index: 1205 on DB-5) .
- Validation : Cross-reference with NIST retention indices and MS libraries to confirm identity .
Q. What strategies are effective in resolving stereochemical isomers of this compound (e.g., isopinocamphone vs. pinocamphone)?
- Stereochemical Analysis :
- Chiral GC : Use β-cyclodextrin-based chiral columns (e.g., Chirasil-Dex) to separate enantiomers. For example, cis-isopinocamphone (CAS 15358-88-0) and trans-pinocamphone (CAS 84236-04-4) show distinct retention times under isothermal conditions .
- Circular Dichroism (CD) : Compare CD spectra with known standards to assign absolute configurations .
Q. How can contradictions in reported retention indices (RIs) for this compound across studies be addressed?
- Troubleshooting :
- Standardization : Calibrate GC systems using n-alkane RI markers. For DB-5 columns, RI = 1205 ; deviations >5 units suggest instrument-specific variability.
- Inter-laboratory Comparison : Share raw data (e.g., temperature programs, carrier gas flow rates) to identify systematic errors .
Q. What synthetic routes enable functionalization of this compound for pharmaceutical intermediates?
- Functionalization Strategies :
- Reduction : Use NaBH or LiAlH to convert the ketone to bicyclo[3.1.1]heptan-3-ol. Monitor stereoselectivity via -NMR coupling constants .
- Alkylation : Employ Grignard reagents (e.g., CHMgBr) to add methyl groups at the α-position. Purify products via silica gel chromatography (hexane:EtOAc = 9:1) .
Notes
- Avoid commercial sources like BenchChem; instead, use NIST, EPA, and peer-reviewed journals for data validation.
- Always cross-check CAS numbers (e.g., 15358-88-0 vs. 18358-53-7) to prevent misidentification .
- For synthetic work, adhere to protocols in Beilstein Journal of Organic Chemistry for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
